Aspartyllysine

Vue d'ensemble

Description

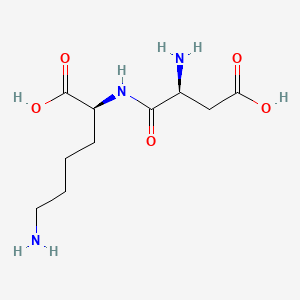

Aspartyl-L-lysine (Aspartyllysine) is an amino acid derivative that has a wide range of applications in scientific research. It is a non-proteinogenic amino acid, meaning that it does not occur naturally in proteins. This compound has been used for its unique properties in a variety of applications, including protein engineering, drug delivery, and metabolic engineering.

Applications De Recherche Scientifique

Rôle dans la digestion et le catabolisme des protéines

L'aspartyllysine est un dipeptide hydrophile composé d'acide aspartique et de lysine . Il s'agit d'un produit de dégradation incomplète de la digestion des protéines ou du catabolisme des protéines . Certains dipeptides sont connus pour avoir des effets physiologiques ou de signalisation cellulaire, bien que la plupart ne soient que des intermédiaires de courte durée sur le chemin des voies de dégradation spécifiques des acides aminés .

L'acide aspartique dans la santé et la maladie

L'acide aspartique, un composant de l'this compound, joue un rôle crucial dans la santé et la maladie . Il est synthétisé par l'aspartate aminotransférase mitochondriale à partir de l'oxaloacétate et du glutamate . Il est utilisé dans la synthèse des protéines et des nucléotides, la gluconéogenèse, l'urée, les cycles des nucléotides puriques et la neurotransmission . Il maintient également la livraison de NADH aux mitochondries et l'équilibre redox .

Rôle dans le développement du cerveau et la régulation de l'hypothalamus

Le D-Asp, une forme d'acide aspartique, joue un rôle dans le développement du cerveau et la régulation de l'hypothalamus . Des recherches supplémentaires sont nécessaires pour examiner le potentiel thérapeutique du D-Asp dans les troubles psychiatriques et neurologiques .

Potentiel dans le traitement du cancer

Le ciblage du métabolisme de la L-Asp est étudié comme stratégie pour lutter contre le cancer . L'utilisation de la L-Asp comme complément alimentaire est également étudiée, ainsi que les risques d'une consommation accrue de L-Asp .

Rôle dans l'osmoprotection

L'aspartate, un composant de l'this compound, est impliqué dans la biosynthèse de l'ectoïne, un osmoprotecteur présent dans les bactéries halophiles . Cette voie commence par la phosphorylation de l'aspartate .

Rôle dans les troubles métaboliques

Les maladies héréditaires du métabolisme de la L-Asp comprennent la citrullinéémie, la déficience en asparagine synthétase, la maladie de Canavan et la dicarboxyaminoacidurie . La L-Asp joue également un rôle dans la pathogenèse des troubles psychiatriques et neurologiques et les altérations des taux d'acides aminés à chaîne ramifiée dans le diabète et l'hyperammoniémie .

Mécanisme D'action

Target of Action

Aspartyllysine is a hydrophilic dipeptide composed of aspartic acid and lysine . It is excreted by kidneys via H+/peptide transport . .

Biochemical Pathways

This compound, being a dipeptide of aspartic acid and lysine, is likely involved in the metabolic pathways of these two amino acids. Aspartate, the ionized form of aspartic acid, is a common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants . Aspartate may also be converted to asparagine, in a potentially competing reaction . .

Pharmacokinetics

The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-documented in the literature. As a hydrophilic dipeptide, it is likely to have good water solubility, which could influence its absorption and distribution in the body. It is known to be excreted by the kidneys via H+/peptide transport , which suggests that it may be reabsorbed in the renal tubules and could have a significant renal clearance.

Analyse Biochimique

Biochemical Properties

Aspartyllysine plays a significant role in biochemical reactions, particularly in protein metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be absorbed by the intestinal H+/peptide transporter PepT1 and is excreted by the kidney-specific high-affinity H+/peptide cotransport system . These interactions highlight its role in nutrient absorption and waste excretion.

Cellular Effects

This compound influences various cellular processes. It has been observed to have physiological or cell-signaling effects, although most are short-lived intermediates on their way to specific amino acid degradation pathways . This compound can impact cell signaling pathways, gene expression, and cellular metabolism, contributing to the overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is involved in enzyme inhibition or activation and can lead to changes in gene expression. The exact molecular mechanisms are still being studied, but its interactions with transporters and enzymes are crucial for its function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. This compound’s role as an intermediate in protein catabolism suggests that its effects may diminish as it is further broken down .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on nutrient absorption and metabolism. At higher doses, toxic or adverse effects could be observed. These threshold effects are important for understanding its safe and effective use .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein digestion and catabolism. It interacts with enzymes and cofactors that facilitate its breakdown into aspartic acid and lysine. These interactions can affect metabolic flux and metabolite levels, contributing to the overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The intestinal H+/peptide transporter PepT1 and the kidney-specific high-affinity H+/peptide cotransport system are key players in its transport and excretion . These mechanisms ensure its proper localization and accumulation within the body.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It is directed to specific compartments or organelles where it can perform its functions. Understanding its localization is crucial for elucidating its role in cellular processes .

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O5/c11-4-2-1-3-7(10(17)18)13-9(16)6(12)5-8(14)15/h6-7H,1-5,11-12H2,(H,13,16)(H,14,15)(H,17,18)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMLVOVXNKILLQ-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315598 | |

| Record name | L-Aspartyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aspartyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004987 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5891-51-0 | |

| Record name | L-Aspartyl-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5891-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Aspartyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aspartyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004987 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B1276247.png)

![5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276249.png)

![2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine](/img/structure/B1276268.png)